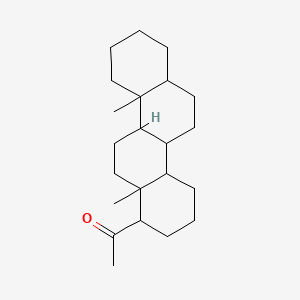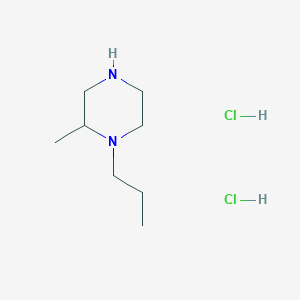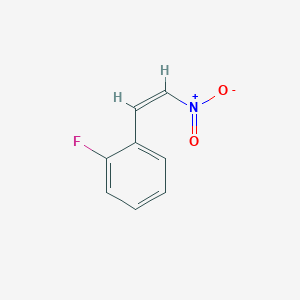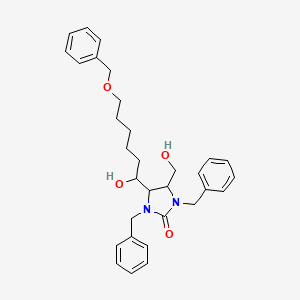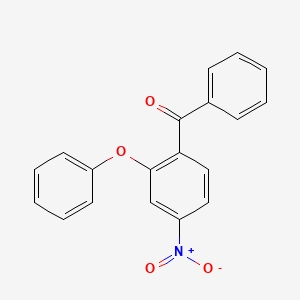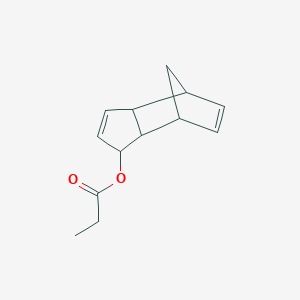
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate is a chemical compound with a unique structure that includes a bicyclic framework. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H18O2, and it is often used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate typically involves the reaction of 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-one with propionic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or amides.
Aplicaciones Científicas De Investigación
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-one: A precursor in the synthesis of the propionate ester.
1H-Indene, 3a,4,7,7a-tetrahydro-: A structurally related compound with similar chemical properties.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: Another related compound with different substituents.
Uniqueness
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications. Its bicyclic structure also contributes to its unique properties compared to other similar compounds.
Propiedades
Número CAS |
1824456-69-0 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-tricyclo[5.2.1.02,6]deca-4,8-dienyl propanoate |
InChI |
InChI=1S/C13H16O2/c1-2-12(14)15-11-6-5-10-8-3-4-9(7-8)13(10)11/h3-6,8-11,13H,2,7H2,1H3 |
Clave InChI |
MIXFYHGXLDJZDK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1C=CC2C1C3CC2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


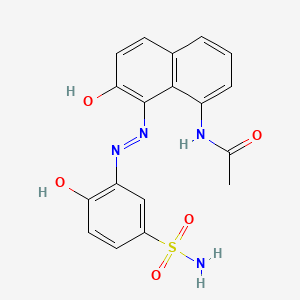
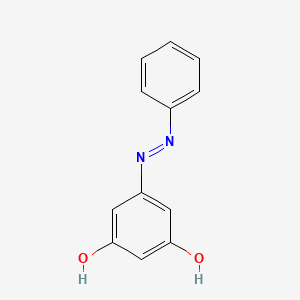
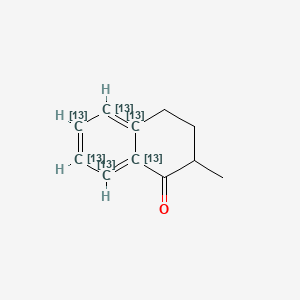



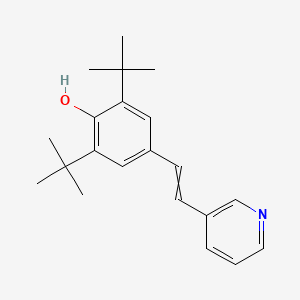
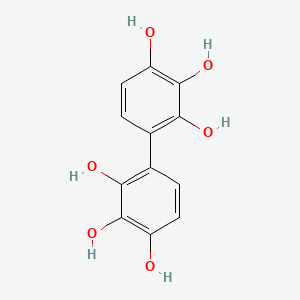
![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)
